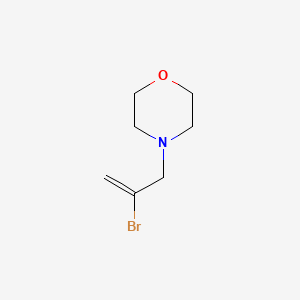

Morpholine, 4-(2-bromo-2-propenyl)-

Übersicht

Beschreibung

Morpholine, 4-(2-bromo-2-propenyl)- is an organic compound that features a morpholine ring substituted with a 2-bromo-2-propenyl group

Wirkmechanismus

Target of Action

Morpholine, 4-(2-bromo-2-propenyl)-, also known as 4-(2-bromoprop-2-enyl)morpholine, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Result of Action

The result of the action of Morpholine, 4-(2-bromo-2-propenyl)- is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a key step in organic synthesis, allowing for the creation of complex organic compounds from simpler building blocks .

Action Environment

The action of Morpholine, 4-(2-bromo-2-propenyl)- is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed under a variety of conditions, making it a versatile tool in organic synthesis . The stability and efficacy of the compound can be affected by factors such as temperature, ph, and the presence of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-bromo-2-propenyl)- typically involves the reaction of morpholine with 2-bromo-2-propenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-(2-bromo-2-propenyl)- can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other reduced forms.

Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles or radicals.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Addition Reactions: Electrophiles like halogens, hydrogen halides, or radicals generated from peroxides.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, or ethers.

Oxidation: Products include epoxides, alcohols, or carboxylic acids.

Reduction: Products include alkanes or other reduced hydrocarbons.

Addition Reactions: Products include halogenated compounds or addition products with various electrophiles.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-(2-bromo-2-propenyl)- has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.

Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine: The parent compound without the 2-bromo-2-propenyl substitution.

4-(2-Chloro-2-propenyl)morpholine: Similar structure with a chlorine atom instead of bromine.

4-(2-Iodo-2-propenyl)morpholine: Similar structure with an iodine atom instead of bromine.

Uniqueness

Morpholine, 4-(2-bromo-2-propenyl)- is unique due to the presence of the 2-bromo-2-propenyl group, which imparts distinct reactivity and chemical properties. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine or iodine, making this compound particularly useful in organic synthesis and other applications.

Biologische Aktivität

Morpholine, 4-(2-bromo-2-propenyl)-, also known as 4-(2-bromoprop-2-enyl)morpholine, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Morpholine, 4-(2-bromo-2-propenyl)- features a morpholine ring substituted with a 2-bromo-2-propenyl group. This substitution enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the bromine atom contributes to its distinct chemical properties compared to other halogenated morpholines.

Target of Action

The primary biochemical pathway influenced by Morpholine, 4-(2-bromo-2-propenyl)- is its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

Mode of Action

The compound engages in transmetalation processes during the SM coupling reaction. This involves the transfer of a metal from one molecule to another, allowing for the coupling of two different organic groups.

Biological Activity

Morpholine derivatives are known for their diverse pharmacological activities. Morpholine, 4-(2-bromo-2-propenyl)- has been studied for its potential effects on various biological systems:

Medicinal Chemistry Applications

- Neurodegenerative Diseases : Morpholine derivatives have shown promise in targeting receptors and enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain morpholine-containing compounds have been identified as inhibitors of BACE-1, an enzyme involved in Alzheimer's pathology .

- Cancer Research : Research has indicated that morpholine derivatives can modulate biological pathways relevant to cancer treatment. They exhibit cytotoxic activity against various cancer cell lines, potentially offering new therapeutic avenues for drug development .

- Pain Management : Some morpholine derivatives have been reported to interact with receptors involved in pain modulation, suggesting their potential use in analgesic therapies .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of morpholine-based compounds:

- Study on Neurodegeneration : A study demonstrated that a bicyclic morpholine derivative exhibited significant activity against BACE-1 with micromolar potency. Molecular docking studies revealed critical interactions between the morpholine moiety and active site residues of BACE-1, underscoring its role as an effective inhibitor .

- Anticancer Activity : In vitro assays showed that specific morpholine derivatives displayed comparable or superior cytotoxicity to established chemotherapeutics like cisplatin against various cancer cell lines .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

4-(2-bromoprop-2-enyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJIFSVCTDWVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCOCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403903 | |

| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37828-83-4 | |

| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.